Cas no 211737-46-1 (5,5'-dihexyl-2,2'-bithiophene)

5,5'-Dihexyl-2,2'-bithiophene is a conjugated organic compound featuring a bithiophene core functionalized with hexyl chains at the 5-positions. This structural modification enhances solubility in common organic solvents, facilitating processing in thin-film applications. The extended π-conjugation system and alkyl side chains contribute to its utility in organic electronics, particularly in polymer and small-molecule semiconductors for field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hexyl substituents also improve molecular packing and charge transport properties. Its well-defined synthesis and stability make it a valuable building block for designing advanced materials with tailored optoelectronic characteristics.
5,5'-dihexyl-2,2'-bithiophene structure
5,5'-dihexyl-2,2'-bithiophene structure
Product Name:5,5'-dihexyl-2,2'-bithiophene
CAS No:211737-46-1
MF:C20H30S2
MW:334.582203388214
CID:911250
PubChem ID:10568769
Update Time:2025-05-26

5,5'-dihexyl-2,2'-bithiophene Chemical and Physical Properties

Names and Identifiers

    • 5,5'-dihexyl-2,2'-bithiophene
    • 2-hexyl-5-(5-hexylthiophen-2-yl)thiophene
    • 2,2'-Bithiophene, 5,5'-dihexyl-
    • 5,5 inverted exclamation marka-Dihexyl-2,2 inverted exclamation marka-bithiophene
    • 632953_ALDRICH
    • AG-E-55323
    • CTK0J7913
    • DH-2T
    • DB-219225
    • 211737-46-1
    • DTXSID90441903
    • SCHEMBL12925335
    • 5,5-Dihexyl-2,2-bithiophene
    • RVQZMWDOMFSYKE-UHFFFAOYSA-N
    • 5,5'-Dihexyl-2,2'-bithiophene, 96%
    • Inchi: 1S/C20H30S2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
    • InChI Key: RVQZMWDOMFSYKE-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1CCCCCC)C1=CC=C(CCCCCC)S1

Computed Properties

  • Exact Mass: 334.1791
  • Monoisotopic Mass: 334.17889330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.6
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Melting Point: 29-33 °C(lit.)
  • Flash Point: 110 °C
  • PSA: 0

5,5'-dihexyl-2,2'-bithiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5,5'-dihexyl-2,2'-bithiophene

Introduction to 5,5'-dihexyl-2,2'-bithiophene (CAS No. 211737-46-1) and Its Emerging Applications in Modern Chemistry

5,5'-dihexyl-2,2'-bithiophene, identified by the Chemical Abstracts Service Number (CAS No.) 211737-46-1, is a compound of significant interest in the field of organic electronics and materials science. This bithiophene derivative, characterized by its hexyl side chains, has garnered attention due to its unique structural and electronic properties, making it a promising candidate for various applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells. The introduction of alkyl chains enhances the solubility and processability of the molecule, which is crucial for its integration into functional devices.

The molecular structure of 5,5'-dihexyl-2,2'-bithiophene consists of two thiophene rings connected through a central sigma bond, with hexyl groups attached to each thiophene ring. This configuration imparts a balance between electron delocalization and steric hindrance, which is essential for optimizing charge transport properties. The compound’s conjugated system allows for efficient exciton dissociation and charge mobility, key factors in the performance of optoelectronic devices.

Recent advancements in the field of conjugated polymers have highlighted the role of bithiophene derivatives in enhancing the efficiency of organic photovoltaics (OPVs). Studies have demonstrated that 5,5'-dihexyl-2,2'-bithiophene exhibits superior light absorption properties compared to its unsubstituted counterpart due to the extended conjugation facilitated by the hexyl groups. This improved absorption spectrum allows for better harvesting of solar radiation, thereby increasing the power conversion efficiency of OPV devices.

In addition to its applications in photovoltaics, 5,5'-dihexyl-2,2'-bithiophene has shown potential in the development of organic field-effect transistors (OFETs). Research indicates that the compound’s high charge carrier mobility makes it an excellent candidate for use in flexible electronics. OFETs based on 5,5'-dihexyl-2,2'-bithiophene have demonstrated reliable performance under various environmental conditions, including humidity and temperature fluctuations, which is critical for practical device applications.

The synthesis of 5,5'-dihexyl-2,2'-bithiophene typically involves palladium-catalyzed cross-coupling reactions between 2-bromothiophene and 6-bromohexane derivatives. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and purity of the final product. Advances in catalytic systems have enabled more efficient and scalable synthesis methods, making 5,5'-dihexyl-2,2'-bithiophene more accessible for industrial applications.

From an industrial perspective, the scalability of 5,5'-dihexyl-2,2'-bithiophene production is a key factor in its adoption for large-scale device fabrication. Recent innovations in solution-processable organic semiconductors have focused on optimizing deposition techniques such as spin-coating and inkjet printing. These methods allow for precise control over thin film morphology, which is essential for achieving high-performance electronic devices.

The environmental impact of using 5,5'-dihexyl-2,2'-bithiophene in electronic devices is also a subject of ongoing research. Studies have evaluated its biodegradability and toxicity profile to ensure compliance with environmental regulations. The compound’s relatively low environmental persistence makes it a favorable choice for sustainable technology development.

Future research directions for 5,5'-dihexyl-2,2'-bithiophene include exploring its potential in bioimaging applications. The compound’s ability to form stable complexes with biological molecules suggests its utility as a fluorescent probe for cellular imaging. Additionally, modifications to its molecular structure could enhance its biocompatibility and targeting capabilities.

The integration of 5,5'-dihexyl-2,2'-bithiophene into hybrid systems with metal oxides has opened new avenues for developing next-generation optoelectronic devices. These hybrid materials exhibit synergistic effects that improve charge injection and transport properties significantly. Such systems are particularly promising for applications in flexible displays and wearable electronics.

In conclusion, 5 , 5 '- dihexyl - 2 , 2 '- bithiophene ( CAS No . 211737 - 46 - 1 ) represents a versatile and innovative material with broad applicability across multiple domains of modern chemistry. Its unique structural features and functional properties make it an invaluable asset in the development of advanced electronic devices. As research continues to uncover new possibilities for this compound, 5 , 5 '- dihexyl - 2 , 2 '- bithiophene is poised to play a pivotal role in shaping the future of organic electronics.

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